molecular formula C15H13NO5 B8765528 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid CAS No. 6935-15-5

4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid

Cat. No. B8765528
CAS RN: 6935-15-5
M. Wt: 287.27 g/mol
InChI Key: YCGSSGSFSHXDCV-UHFFFAOYSA-N
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Description

4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
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properties

CAS RN

6935-15-5

Product Name

4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

2-hydroxy-4-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H13NO5/c17-13-8-11(6-7-12(13)14(18)19)16-15(20)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,20)(H,18,19)

InChI Key

YCGSSGSFSHXDCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of sodium-p-aminosalicylate (100 g, 0.65 mol) in 10% aqueous NaOH solution (1 L) was added a 50% wt solution of benzyl chloroformate (670 g, 1.96 mol in toluene) at 0° C. and stirred at rt for 48 h. The reaction mixture was cooled and acidified with a 10% aqueous HCl at 0° C. The solid obtained was filtered and washed with cold water and dried. The solid was treated with PetEther and filtered to give the title compound (129 g, 68%) used in the next steps without further purification.
Name
sodium p-aminosalicylate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
670 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Synthesis routes and methods II

Procedure details

To a solution of sodium-p-aminosalicylate (Aldrich)(100 g, 0.65 mol) in 10% aqueous NaOH solution (1000 ml) is added 50% wt solution of benzylchloroformate (670 g, 1.96 mol in toluene) at 0° C. The resulting mixture is stirred at rt for 48 h. The progression of the reaction is followed by NMR. The reaction mixture is cooled down to 0° C. and acidified with 10% aqueous HCl. The solid obtained is filtered and washed with cold water and dried. It is further treated with petroleum ether and filtered to give crude 4-{[(benzyloxy)carbonyl]amino}-2-hydroxy benzoic acid (128 g, 68%).
Name
sodium p-aminosalicylate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
670 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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